molecular formula C14H13N3O3S B2578447 methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanoate CAS No. 1219172-46-9

methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanoate

Cat. No.: B2578447
CAS No.: 1219172-46-9
M. Wt: 303.34
InChI Key: HLISJIZSCIJHOP-UHFFFAOYSA-N
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Description

“Methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanoate” is a chemical compound that contains a total of 34 atoms. There are 13 Hydrogen atom(s), 14 Carbon atom(s), 3 Nitrogen atom(s), 3 Oxygen atom(s), and 1 Sulfur atom(s) . It contains total 36 bond(s); 23 non-H bond(s), 11 multiple bond(s), 4 rotatable bond(s), 5 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aliphatic) .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple bonds, aromatic bonds, and several ring structures. It contains 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 ten-membered ring(s), and 1 ester(s) (aliphatic) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 289.31, a density of 1.63±0.1 g/cm3(Predicted), and a boiling point of 518.7±42.0 °C(Predicted) .

Scientific Research Applications

Synthesis and Characterization

The synthesis of functionalized derivatives related to "methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanoate" involves intricate reactions to produce novel compounds with potential for diverse applications. For instance, the synthesis of functionalized 2,3-Dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one through intramolecular electrophilic cyclization has been detailed, showcasing the ability to create complex molecules with unique properties (N. Kut, M. Onysko, V. Lendel, 2020). Similarly, research on the synthesis and characterization of quinoline and quinazoline derivatives highlights the versatility of these frameworks in generating compounds with significant chemical interest (H. Mohamed, M. Abdel-Latif, S. Ahmed, 2020).

Biological Properties

The exploration of biological properties and potential therapeutic applications of compounds structurally related to "this compound" has yielded interesting findings. Studies have demonstrated the anti-monoamine oxidase and antitumor activities of specific derivatives, suggesting the potential for these compounds in medicinal chemistry. For example, derivatives of 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one have shown high anti-monoamine oxidase and antitumor activity, indicating their relevance in the development of new therapeutic agents (A. Markosyan, S. A. Gabrielyan, F. Arsenyan, R. S. Sukasyan, 2015).

Future Directions

The future directions for this compound could involve further exploration of its synthesis and potential applications, given the wide range of biological activities exhibited by imidazole derivatives .

Properties

IUPAC Name

methyl 3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-20-11(18)7-6-10-13(19)17-12(15-10)8-4-2-3-5-9(8)16-14(17)21/h2-5,10,15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDPRCPJZJUQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1C(=O)N2C(=C3C=CC=CC3=NC2=S)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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